Propanedioic acid, (2-bromoethyl)(3-oxopropyl)-, diethyl ester

Description

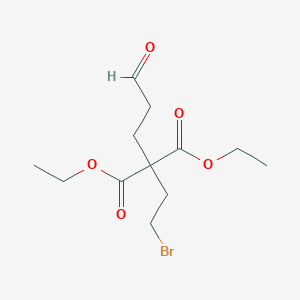

Propanedioic acid, (2-bromoethyl)(3-oxopropyl)-, diethyl ester (CAS: Not explicitly provided; synonyms: diethyl 2-(3-bromopropyl)malonate) is a substituted malonic acid ester characterized by a bromoethyl and oxopropyl group attached to the central carbon of the propanedioic acid backbone. Its molecular formula is C₉H₁₅BrO₅, with a molecular weight of 307.12 g/mol (estimated). This compound is structurally complex due to the presence of both a bromine atom (enhancing electrophilicity) and a ketone group (3-oxopropyl), making it a versatile intermediate in organic synthesis, particularly in alkylation or cross-coupling reactions .

Properties

CAS No. |

654673-54-8 |

|---|---|

Molecular Formula |

C12H19BrO5 |

Molecular Weight |

323.18 g/mol |

IUPAC Name |

diethyl 2-(2-bromoethyl)-2-(3-oxopropyl)propanedioate |

InChI |

InChI=1S/C12H19BrO5/c1-3-17-10(15)12(7-8-13,6-5-9-14)11(16)18-4-2/h9H,3-8H2,1-2H3 |

InChI Key |

OHWQRPWXIHBEBA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CCC=O)(CCBr)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of propanedioic acid, (2-bromoethyl)(3-oxopropyl)-, diethyl ester typically involves the reaction of diethyl malonate with 2-bromoethyl acetoacetate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the ester bonds. The reaction mixture is then heated to promote the esterification process, resulting in the formation of the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated control systems.

Chemical Reactions Analysis

Types of Reactions: Propanedioic acid, (2-bromoethyl)(3-oxopropyl)-, diethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Compounds with substituted functional groups.

Scientific Research Applications

Chemistry: Propanedioic acid, (2-bromoethyl)(3-oxopropyl)-, diethyl ester is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.

Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its functional groups make it a versatile intermediate in the development of pharmaceuticals and other bioactive compounds.

Medicine: The compound’s potential applications in medicine include its use in the synthesis of drug candidates. Its ability to undergo various chemical transformations makes it valuable in medicinal chemistry for the development of new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of propanedioic acid, (2-bromoethyl)(3-oxopropyl)-, diethyl ester involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, leading to the formation of new compounds with distinct biological activities. The exact molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

(a) Diethyl Malonate (Propanedioic Acid, Diethyl Ester; CAS 105-53-3)

- Molecular Formula : C₇H₁₂O₄.

- Key Differences: Lacks functional groups beyond the ester moieties, making it less reactive in substitution reactions compared to the brominated analog. Its logP (octanol-water partition coefficient) is 0.90, indicating moderate hydrophobicity .

- Applications: Widely used as a precursor in the synthesis of barbiturates, flavors, and pharmaceuticals via enolate chemistry .

(b) Diethyl 2-(Chloromethylene)malonate (CAS 28783-51-9)

- Structure : Features a chloromethylene group (C=CHCl) instead of bromoethyl/oxopropyl substituents.

- Molecular Formula : C₈H₁₁ClO₄.

- Key Differences : The chloromethylene group enables conjugate addition reactions, whereas the bromoethyl group in the target compound facilitates nucleophilic substitutions (e.g., Suzuki couplings). The chlorine atom confers lower molecular weight (206.62 g/mol ) but similar reactivity in elimination reactions .

(c) Diethyl (2-Ethylhexyl)malonate (CAS Not provided; synthesized in )

- Structure : Branched alkyl chain (2-ethylhexyl) attached to the central carbon.

- Molecular Formula : C₁₅H₂₈O₄.

- Key Differences: The bulky alkyl group enhances lipophilicity (logP > 4), making it suitable for applications in polymer plasticizers or surfactants. Unlike the brominated compound, it undergoes decarboxylation to yield carboxylic acids like 4-ethyloctanoic acid .

(d) Diethyl 2-(3-Oxopropyl)malonate (CAS 19515-61-8)

- Structure : Contains a 3-oxopropyl group but lacks bromine.

- Molecular Formula : C₉H₁₄O₅.

- Key Differences: The ketone group allows for keto-enol tautomerism and condensation reactions, whereas the bromine in the target compound provides a handle for halogen-specific transformations (e.g., Grignard reactions) .

Physical-Chemical Properties

| Compound | Molecular Weight (g/mol) | logP | Boiling Point (°C) | Key Reactivity |

|---|---|---|---|---|

| Target Compound | ~307.12 | ~2.5* | Not reported | Bromine enables SN2 reactions; ketone participates in condensations. |

| Diethyl Malonate | 160.17 | 0.90 | 199 | Enolate formation; decarboxylation at >150°C. |

| Diethyl (Chloromethylene)malonate | 206.62 | 1.2 | 210–215 | Conjugate additions; Diels-Alder reactions. |

| Diethyl (2-Ethylhexyl)malonate | 272.38 | 4.4 | 363.2 | Decarboxylation to carboxylic acids; high thermal stability. |

*Estimated using fragment-based methods. Data compiled from .

Biological Activity

Propanedioic acid, (2-bromoethyl)(3-oxopropyl)-, diethyl ester, commonly referred to as diethyl 2-bromo-3-oxopropyl malonate, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula: C₇H₁₁BrO₄

- Molecular Weight: 239.065 g/mol

- CAS Registry Number: 105-53-3

The compound is characterized by its diethyl ester functional groups and a bromoalkyl substituent, which may influence its reactivity and biological interactions.

Pharmacological Properties

-

Enzyme Inhibition:

- The compound exhibits inhibition against various enzymes, particularly those involved in metabolic pathways. The presence of the bromo group may enhance its affinity for enzyme active sites, potentially leading to competitive inhibition.

-

Antimicrobial Activity:

- Preliminary studies suggest that diethyl 2-bromo-3-oxopropyl malonate has antimicrobial properties. It has shown effectiveness against certain bacterial strains, indicating potential as an antibacterial agent.

-

Cytotoxicity:

- In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines. Results indicate that it may induce apoptosis in specific cell types, suggesting a possible role in cancer therapy.

Toxicity Profile

Toxicological assessments are critical for understanding the safety profile of any chemical compound. For diethyl 2-bromo-3-oxopropyl malonate:

- Acute Toxicity:

- Repeated Dose Toxicity:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of diethyl 2-bromo-3-oxopropyl malonate against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at concentrations as low as 50 µg/mL. This suggests its potential as a lead compound for developing new antibacterial agents.

Case Study 2: Cytotoxic Effects on Cancer Cells

In a research trial involving human breast cancer cell lines (MCF-7), diethyl 2-bromo-3-oxopropyl malonate showed dose-dependent cytotoxicity. At concentrations of 100 µM, cell viability decreased by approximately 60% after 48 hours of treatment. Further investigations into the mechanism of action revealed that the compound activates apoptotic pathways, making it a candidate for further development in cancer therapeutics.

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C₇H₁₁BrO₄ |

| Molecular Weight | 239.065 g/mol |

| Oral LD50 | >2000 mg/kg |

| Cytotoxic Concentration | 100 µM (MCF-7 cells) |

| Antimicrobial Activity | Effective against E. coli |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.